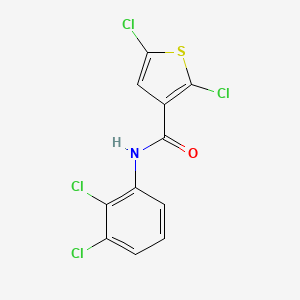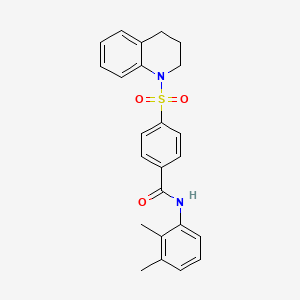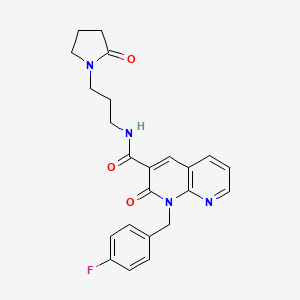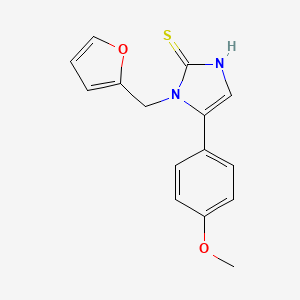
2,5-dichloro-N-(2,3-dichlorophenyl)thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2,5-dichloro-N-(2,3-dichlorophenyl)thiophene-3-carboxamide” is a complex organic molecule that contains a thiophene ring and a phenyl ring, both substituted with chlorine atoms . Thiophene is a five-membered ring with four carbon atoms and one sulfur atom. The phenyl ring is a six-membered carbon ring, and it’s a common component in many organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiophene and phenyl rings, both substituted with chlorine atoms. The exact structure would depend on the positions of these substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence these properties include the size and shape of the molecule, the presence and position of the chlorine substituents, and the specific arrangement of the atoms within the molecule .Aplicaciones Científicas De Investigación
1. Synthesis and Chemical Reactions
2,5-Dichloro-N-(2,3-dichlorophenyl)thiophene-3-carboxamide and related compounds are involved in various chemical reactions and syntheses. For example, methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates, related to the compound , have been used in the synthesis of thiophene-2,4-diols and dialkoxythiophene-2-carboxylic acids through halogenation and alkylation processes. These compounds can be further transformed into ethers of thiotetronic and α-halogenothiotetronic acids (Corral & Lissavetzky, 1984).
2. Antimicrobial and Anti-Inflammatory Properties
Compounds related to 2,5-dichloro-N-(2,3-dichlorophenyl)thiophene-3-carboxamide have been studied for their potential as antimicrobial agents. Acylthioureas with various chlorophenyl substituents, similar in structure to the compound , have demonstrated significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains (Limban, Marutescu, & Chifiriuc, 2011). Another study synthesized acid chloride derivatives of a similar compound and found them to have in vitro anti-inflammatory and antioxidant activity comparable to ibuprofen and ascorbic acid, respectively (Kumar, Anupama, & Khan, 2008).
3. Polymerization and Material Science
In material science, related compounds are used in studying polymerization reactions. For instance, the polymerization kinetics of 2,5-bis(tetrahydrothiopheniomethyl)thiophene dichloride, a compound structurally related to 2,5-dichloro-N-(2,3-dichlorophenyl)thiophene-3-carboxamide, have been explored. This study aids in understanding the mechanism of polymer formation and has implications for the development of new materials (Cho, Kim, Kim, & Kim, 1999).
4. Anticancer Research
In the field of anticancer research, derivatives of thiophene carboxamides have been synthesized and tested for their in vitro cytotoxicity. These compounds, which are structurally related to the subject compound, show potential as anticancer agents due to their inhibitory activity against various cell lines (Atta & Abdel‐Latif, 2021).
5. Central Nervous System (CNS) Research
Compounds similar to 2,5-dichloro-N-(2,3-dichlorophenyl)thiophene-3-carboxamide have been synthesized and evaluated for their CNS depressant activity. This research helps in understanding the potential of these compounds in treating CNS disorders (Bhattacharjee, Saravanan, & Mohan, 2011).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2,5-dichloro-N-(2,3-dichlorophenyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Cl4NOS/c12-6-2-1-3-7(9(6)14)16-11(17)5-4-8(13)18-10(5)15/h1-4H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTXXRDSWLOOGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C2=C(SC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Cl4NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-(2,3-dichlorophenyl)thiophene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Benzoyl-6-fluoro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline hydrochloride](/img/structure/B2454718.png)
![2-(3-{[4-(2,5-Dimethylphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-4-methylpyrimidine](/img/structure/B2454719.png)

![2-(Allylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2454722.png)

![N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2454725.png)
![(8-methyl-4-oxochromeno[4,3-c]pyrazol-1(4H)-yl)acetic acid](/img/structure/B2454729.png)
![2-(4-benzoylpiperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2454730.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone](/img/structure/B2454732.png)
![2-(3-Bromophenyl)-N-[cyano-[3-(trifluoromethyl)phenyl]methyl]cyclopropane-1-carboxamide](/img/structure/B2454733.png)
![6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1-phenyl-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2454735.png)

